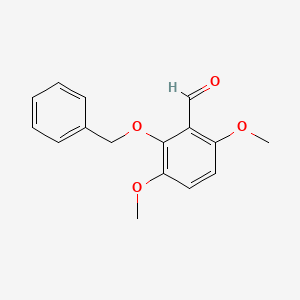
Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- is an organic compound characterized by its aromatic aldehyde structure It is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy groups at the 3 and 6 positions and a phenylmethoxy group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde as the core structure.
Methoxylation: Methoxy groups are introduced at the 3 and 6 positions of the benzene ring through a methylation reaction using methanol and a suitable catalyst.
Phenylmethoxylation: The phenylmethoxy group is introduced at the 2 position via a nucleophilic substitution reaction, where a phenylmethoxy group replaces a leaving group on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and phenylmethoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling, leading to various biological effects.
Comparison with Similar Compounds
- Benzaldehyde, 4-bromo-3,6-dimethoxy-2-(phenylmethoxy)-
- Benzaldehyde, 3,4-dimethoxy-
- Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)-
Comparison:
- Structural Differences: The position and type of substituents on the benzene ring vary among these compounds, leading to differences in their chemical properties and reactivity.
- Unique Features: Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- is unique due to the specific arrangement of methoxy and phenylmethoxy groups, which can influence its reactivity and potential applications.
Properties
CAS No. |
211935-25-0 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3,6-dimethoxy-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-9-15(19-2)16(13(14)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
QOKHVRJITXRMGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


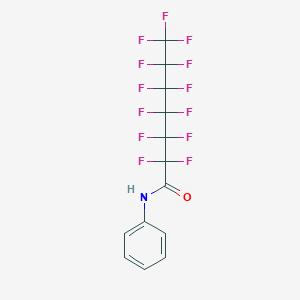

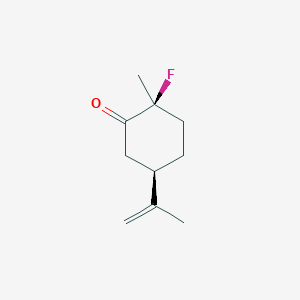
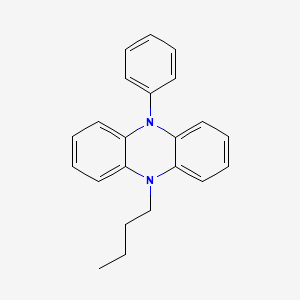
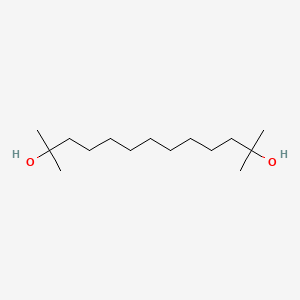
![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
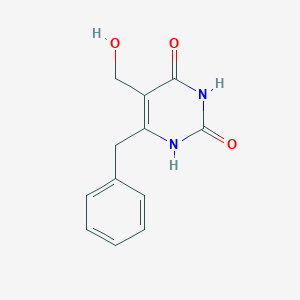
![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
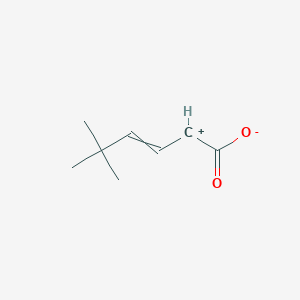
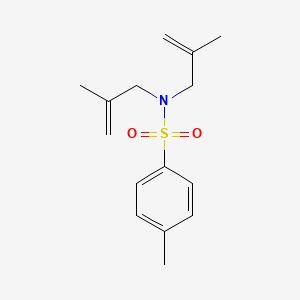
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
